Structural Elucidation of 2-(3-Chloropropyl)quinazoline: A Comprehensive NMR Guide
Structural Elucidation of 2-(3-Chloropropyl)quinazoline: A Comprehensive NMR Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Discipline: Nuclear Magnetic Resonance (NMR) Spectroscopy & Synthetic Organic Chemistry
Pharmacological Context & Synthetic Utility
The quinazoline scaffold is a highly privileged heteroaromatic structure in contemporary medicinal chemistry[1]. It serves as the primary pharmacophore for a multitude of FDA-approved targeted therapies, most notably Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[2][3].
Within drug discovery pipelines, 2-(3-chloropropyl)quinazoline acts as a critical, highly versatile synthetic intermediate[4]. The terminal alkyl chloride provides an optimal leaving group for SN2 displacement reactions. This allows medicinal chemists to modularly attach diverse solubilizing groups or secondary pharmacophores (e.g., piperazines, morpholines, or anilines) to the quinazoline core, thereby fine-tuning the molecule's binding affinity and pharmacokinetic profile[5].
EGFR signaling pathway and quinazoline inhibitor blockade.
Mechanistic Basis of NMR Chemical Shifts
The structural elucidation of quinazoline derivatives relies heavily on understanding the electronic distribution within its fused bicyclic system[3]. The pyrimidine ring contains two highly electronegative nitrogen atoms (N1 and N3). These heteroatoms exert a profound electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms, which significantly deshields the adjacent carbon atoms (C2 and C4) and their attached protons[6].
When a 3-chloropropyl group is substituted at the C2 position, the aliphatic chain experiences a dual inductive pull: the electron-deficient quinazoline core at the C1' end, and the highly electronegative terminal chlorine atom at the C3' end.
Quantitative Data: 1H NMR Chemical Shift Assignments
In the 1H NMR spectrum, the aromatic region is defined by the anisotropic effects of the fused ring system, while the aliphatic region is governed by the inductive effects of the core and the chlorine atom.
Table 1: 1H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Causality / Assignment Logic |
| H-4 | 9.30 | Singlet (s) | 1H | - | Highly deshielded by adjacent N3 and N1 via resonance[7][8]. |
| H-8 | 7.95 | Doublet (d) | 1H | 8.5 | Deshielded by the anisotropic cone of the pyrimidine ring. |
| H-5 | 7.85 | Doublet (d) | 1H | 8.0 | Proximal to the pyrimidine core, experiencing mild deshielding. |
| H-7 | 7.85 | Ddd | 1H | 8.5, 7.0, 1.5 | Meta to the ring fusion, standard aromatic ortho/meta coupling. |
| H-6 | 7.55 | Ddd | 1H | 8.0, 7.0, 1.0 | Furthest from electronegative centers; most shielded aromatic proton. |
| C3'-H₂ | 3.65 | Triplet (t) | 2H | 6.5 | Deshielded by the strong inductive (-I) effect of the terminal chlorine. |
| C1'-H₂ | 3.20 | Triplet (t) | 2H | 7.5 | Deshielded by the adjacent sp²-hybridized C2 of the quinazoline ring. |
| C2'-H₂ | 2.35 | Quintet (p) | 2H | 7.5, 6.5 | Central aliphatic carbon, split by both adjacent methylene groups. |
Quantitative Data: 13C NMR Chemical Shift Assignments
The 13C NMR spectrum provides a definitive map of the carbon framework. The pyrimidine carbons resonate furthest downfield due to their sp² hybridization and direct attachment to nitrogen[9].
Table 2: 13C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Causality / Assignment Logic |
| C-2 | 165.0 | Quaternary (C) | Extreme deshielding due to location between two N atoms and alkyl substitution[9]. |
| C-4 | 160.5 | Methine (CH) | Deshielded by N3 and N1; sp² hybridized[7]. |
| C-8a | 150.5 | Quaternary (C) | Bridgehead carbon directly attached to N1. |
| C-7 | 134.0 | Methine (CH) | Para to the electron-withdrawing N1 atom. |
| C-8 | 128.5 | Methine (CH) | Aromatic carbon, standard sp² shift. |
| C-5 | 127.5 | Methine (CH) | Aromatic carbon, standard sp² shift. |
| C-6 | 127.0 | Methine (CH) | Most shielded aromatic carbon, meta to N1. |
| C-4a | 123.0 | Quaternary (C) | Bridgehead carbon, shielded by resonance electron donation from the benzene ring. |
| C-3' | 44.8 | Methylene (CH₂) | Shifted downfield by the directly attached electronegative chlorine atom. |
| C-1' | 36.5 | Methylene (CH₂) | Shifted downfield by the adjacent electron-deficient quinazoline ring. |
| C-2' | 30.5 | Methylene (CH₂) | Central aliphatic carbon, least affected by inductive effects. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity, reproducible data, the following standardized protocol must be employed for the acquisition of 1H and 13C NMR spectra[8][9]. This protocol is designed as a self-validating system, ensuring that any loss of resolution is caught and corrected prior to data processing.
Standardized workflow for NMR acquisition and structural validation.
Step 1: Sample Preparation & Integrity Check
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Action: Dissolve 15–20 mg of the synthesized 2-(3-chloropropyl)quinazoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[9].
-
System Validation: Ensure the solution is completely clear. Particulates degrade magnetic field homogeneity, leading to broadened lines. Filter the sample through a glass wool plug if any turbidity is observed.
Step 2: Probe Tuning and Magnetic Shimming
-
Action: Insert the NMR tube into a 400 MHz (or higher) spectrometer equipped with a multinuclear probe[9]. Tune and match the probe for 1H (400 MHz) and 13C (100 MHz) frequencies.
-
System Validation (Self-Correction): Perform gradient shimming (Z1-Z5). Validate shim quality by measuring the full width at half maximum (FWHM) of the TMS peak or the residual CHCl₃ peak (δ 7.26 ppm). The FWHM must be strictly < 1.0 Hz to proceed.
Step 3: 1H NMR Acquisition
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Action: Execute a standard 1D single-pulse sequence (e.g., zg30).
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Parameters: Spectral width (SW) of 15 ppm, relaxation delay (D1) of 2.0 seconds, and 16–32 scans.
-
Causality: The 2.0s delay ensures complete longitudinal relaxation (T1) of the aliphatic protons, allowing for accurate, quantitative integration of the 3-chloropropyl chain against the quinazoline core.
Step 4: 13C NMR Acquisition
-
Action: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30).
-
Parameters: SW of 250 ppm, D1 of 2.0 seconds, and a minimum of 512 scans[8].
-
Causality: 13C has a low natural abundance (1.1%) and a lower gyromagnetic ratio. A high number of scans combined with proton decoupling (WALTZ-16) is required to enhance the signal-to-noise ratio (SNR) via the Nuclear Overhauser Effect (NOE).
Step 5: Processing and Calibration
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Action: Apply a Fourier Transform (FT) with an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C). Phase the spectrum manually (zero-order and first-order).
-
System Validation: Calibrate the chemical shift scale by setting the residual CHCl₃ peak strictly to δ 7.26 ppm (1H) and the central triplet of CDCl₃ to δ 77.16 ppm (13C)[9].
References
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[7] Supporting Information: 2-(3-bromophenyl)quinazoline. RSC.org. 7
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[4] 1934527-68-0 | 2-(3-Chloropropyl)quinazoline. ChemScene. 4
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals.
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[9] Copper-Catalyzed Synthesis of Substituted Quinazolines. ACS Publications. 9
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[2] Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation. NIH.gov. 2
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[3] Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase. MDPI. 3
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[5] Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. NIH.gov.5
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[1] S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances.1
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[8] Unexpected Copper-Catalyzed Cascade Synthesis of Quinazoline Derivatives. ACS Publications. 8
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